Chlorthalidon-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

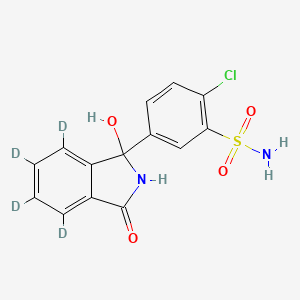

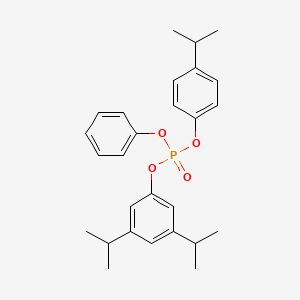

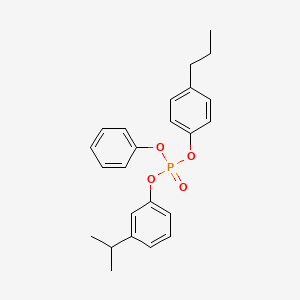

Chlorthalidone-d4 is a deuterated form of Chlorthalidone, a thiazide-like diuretic commonly used to treat hypertension and edema. The deuterium atoms in Chlorthalidone-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research .

Wissenschaftliche Forschungsanwendungen

Chlorthalidone-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Chlorthalidone.

Biology: Employed in biological studies to investigate the pharmacokinetics and bioavailability of Chlorthalidone.

Medicine: Utilized in clinical research to understand the drug’s mechanism of action and its effects on various physiological processes.

Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency and efficacy of Chlorthalidone-containing products .

Wirkmechanismus

Target of Action

Chlorthalidone-d4, like its parent compound Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, Chlorthalidone-d4 prevents the reabsorption of these ions, leading to increased excretion of sodium and chloride in the urine .

Mode of Action

Chlorthalidone-d4 interacts with its target by binding to the Na+/Cl- symporter, thereby inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine . The exact mechanism of Chlorthalidone-d4’s antihypertensive effect is still under debate. It is thought that the increased diuresis (urine production) leads to decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Chlorthalidone-d4 is the sodium-chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, Chlorthalidone-d4 disrupts this pathway, leading to increased excretion of sodium and chloride ions in the urine . This results in decreased plasma and extracellular fluid volume, which can lead to a reduction in blood pressure .

Pharmacokinetics

Chlorthalidone is largely excreted as unchanged parent following both intravenous and oral doses . Approximately 65% and 44% unchanged chlorthalidone was recovered in urine following intravenous and oral doses respectively .

Result of Action

The molecular and cellular effects of Chlorthalidone-d4’s action primarily involve the inhibition of the Na+/Cl- symporter in the distal convoluted tubule cells of the kidney . This inhibition leads to increased excretion of sodium and chloride ions in the urine, decreased plasma and extracellular fluid volume, and a reduction in blood pressure . In addition to its antihypertensive effects, Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro .

Biochemische Analyse

Biochemical Properties

Chlorthalidone-d4, like Chlorthalidone, is believed to exert its effects by inhibiting the Na±Cl- symporter in the distal convoluted tubule of the kidney . This action prevents the reabsorption of sodium, leading to increased excretion of sodium and water, which helps to lower blood pressure .

Cellular Effects

The cellular effects of Chlorthalidone-d4 are likely to be similar to those of Chlorthalidone. Chlorthalidone has been shown to have beneficial effects on endothelial function and oxidative status . It also reduces pulse wave velocity, a measure of central aortic stiffness associated with endothelial dysfunction .

Molecular Mechanism

The exact molecular mechanism by which Chlorthalidone-d4 lowers blood pressure is unclear. It may involve alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .

Temporal Effects in Laboratory Settings

Chlorthalidone has been shown to have long-term effects on cardiovascular events, reducing the risk primarily through its ability to lower blood pressure .

Dosage Effects in Animal Models

The effects of different dosages of Chlorthalidone-d4 in animal models have not been extensively studied. It is known that Chlorthalidone can cause hypokalemia, hyperglycemia, sympathetic discharge, and activation of the renin–angiotensin–aldosterone system at high doses .

Metabolic Pathways

Chlorthalidone-d4 is likely to be involved in similar metabolic pathways as Chlorthalidone. Chlorthalidone is known to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance .

Transport and Distribution

Chlorthalidone is known to act on the distal convoluted tubule of the kidney, suggesting that it may be transported to this site via the bloodstream .

Subcellular Localization

Given that Chlorthalidone acts on the Na±Cl- symporter in the distal convoluted tubule of the kidney , it is likely that Chlorthalidone-d4 also localizes to this part of the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chlorthalidone-d4 involves the incorporation of deuterium atoms into the Chlorthalidone molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of Chlorthalidone-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorthalidone-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Chlorthalidone-d4 can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydrochlorothiazide: Another thiazide diuretic with similar antihypertensive effects but a shorter duration of action.

Indapamide: A thiazide-like diuretic with additional vasodilatory properties.

Metolazone: A diuretic with a similar mechanism of action but used primarily in cases of severe edema

Uniqueness of Chlorthalidone-d4

Chlorthalidone-d4 is unique due to its deuterium atoms, which provide enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in pharmacokinetic studies, where it can serve as a stable isotope-labeled internal standard. Additionally, its long duration of action and potent diuretic effects make it a preferred choice in the treatment of hypertension and edema .

Eigenschaften

IUPAC Name |

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPVXMEBJLZRO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)